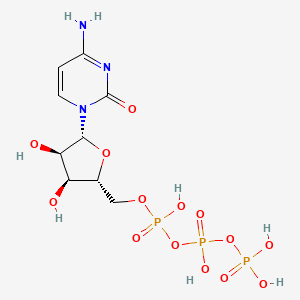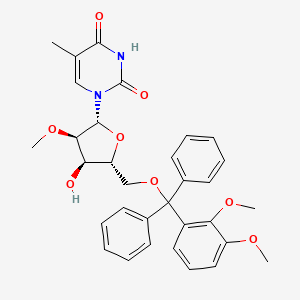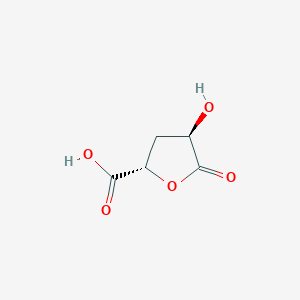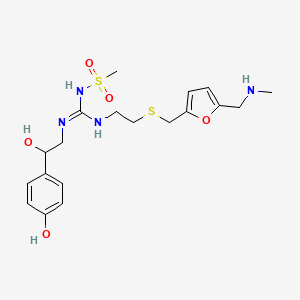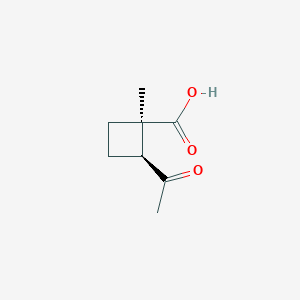
3,5,6'-Tri(N-Benzyloxycarbonyl) Kanamycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A is a modified version of Kanamycin A, a commonly used aminoglycoside antibiotic. It is an impurity of Amikacin, which is an antibacterial compound used in the treatment of diseases and illnesses arising from gram-negative bacterium .
Synthesis Analysis
The synthesis of 3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A involves complexation of kanamycin A with Zn(OAc)2 and its further treatment with CbzCl in methanol in the presence of 1 eq. of Et3N . N3, N6’-Di-benzyloxycarbonyl kanamycin A was used as an amine component for the amidation reactions .Molecular Structure Analysis
The molecular formula of 3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A is C42H54N4O17 . Its molecular weight is 886.89 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A include complexation, treatment with CbzCl, and amidation . New MS fragmentation patterns for N-Cbz-protected aminoglycosides were discovered during the synthesis .Physical And Chemical Properties Analysis
3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A appears as a white solid . It is soluble in DMF . It should be stored at -20°C .Mécanisme D'action
As a derivative of Kanamycin A, it is likely that 3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A shares a similar mechanism of action. Kanamycin A works by binding to the bacterial 30S ribosomal subunit, causing misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .
Orientations Futures
The significant increase of microbial resistance to glycopeptides has prompted researchers to design new semisynthetic glycopeptide derivatives, such as dual-action antibiotics that contain a glycopeptide molecule and an antibacterial agent of a different class . The resulting conjugates are active against Gram-positive bacteria, and some are active against vancomycin-resistant strains . Conjugates of two different classes can serve as dual-target antimicrobial candidates for further investigation and improvement .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for '3,5,6'-Tri(N-Benzyloxycarbonyl) Kanamycin A' involves the protection of the amine groups on kanamycin A followed by selective deprotection and subsequent coupling with N-Benzyloxycarbonyl chloride. The final product is obtained by deprotection of the remaining Boc groups.", "Starting Materials": [ "Kanamycin A", "N-Benzyloxycarbonyl chloride", "Diisopropylethylamine", "Methanol", "Dichloromethane", "Triethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of kanamycin A amine groups with Boc anhydride in the presence of diisopropylethylamine and methanol", "Selective deprotection of the 3,5,6 amine groups with hydrochloric acid in methanol", "Coupling of the deprotected kanamycin A with N-Benzyloxycarbonyl chloride in the presence of triethylamine and dichloromethane", "Deprotection of the remaining Boc groups with sodium bicarbonate in water" ] } | |
Numéro CAS |
67470-54-6 |
Nom du produit |
3,5,6'-Tri(N-Benzyloxycarbonyl) Kanamycin A |
Formule moléculaire |
C₄₂H₅₄N₄O₁₇ |
Poids moléculaire |
886.89 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



